Chromium(III) acetylacetonate

Description

Properties

IUPAC Name |

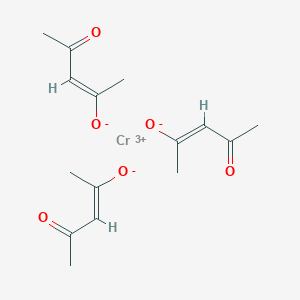

chromium(3+);(E)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWORPXLMBPOPPU-MUCWUPSWSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Cr+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21CrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] | |

| Record name | Chromium(III) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21679-31-2 | |

| Record name | Chromium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) 4-oxopent-2-ene-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of Tris(acetylacetonato)chromium(III): Mechanism and Protocol

This technical guide provides a comprehensive examination of the synthesis of tris(acetylacetonato)chromium(III), denoted as Cr(acac)₃. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistically-grounded understanding of this common yet elegant coordination chemistry reaction. We will move beyond a simple recitation of steps to explore the causal factors underpinning the protocol, ensuring a self-validating and reproducible methodology.

Introduction: The Significance of Cr(acac)₃

Tris(acetylacetonato)chromium(III) is an air-stable, deeply colored coordination complex with the formula Cr(C₅H₇O₂)₃.[1] Its high stability and solubility in nonpolar organic solvents make it a valuable compound in various fields.[1][2] Notably, its paramagnetic nature, arising from the d³ electron configuration of the Cr(III) ion, leads to its use as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy to reduce signal acquisition times, particularly for quantitative ¹³C NMR.[1] It also serves as a catalyst and a precursor for the synthesis of chromium-containing materials.[3] Understanding its formation is a foundational exercise in coordination chemistry.

The Core Mechanism: A Stepwise Exploration

The synthesis of Cr(acac)₃ is not a simple mixing of reagents but a carefully orchestrated sequence of chemical events. The overall reaction involves a chromium(III) salt, typically chromium(III) chloride hexahydrate (CrCl₃·6H₂O), and acetylacetone (Hacac), facilitated by a base.[3]

Overall Reaction: CrCl₃ + 3 Hacac + 3 NH₃ → Cr(acac)₃ + 3 NH₄Cl[1]

The mechanism can be dissected into three critical stages:

-

Ligand Activation: The generation of the active nucleophile, the acetylacetonate anion (acac⁻).

-

Base Generation: The in situ production of a weak base to drive ligand activation without precipitating chromium hydroxide.

-

Coordination: The stepwise substitution of ligands on the chromium center.

The Ligand: Acetylacetone and its Tautomerism

Acetylacetone (2,4-pentanedione) is a β-diketone that exists as an equilibrium mixture of its keto and enol tautomers.[4][5] The hydrogen on the central carbon (the α-carbon) is notably acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[6][7] The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring.[5]

It is the deprotonation of this acidic α-hydrogen that generates the acetylacetonate anion (acac⁻), a potent bidentate ligand.[4][7] This anion features a delocalized π-system across the O-C-C-C-O framework, allowing both oxygen atoms to coordinate to a metal center, forming a stable six-membered chelate ring.[4][6]

The Base: The Critical Role of Urea Hydrolysis

Directly adding a strong base like NaOH to the aqueous chromium(III) solution would be counterproductive. The Cr(III) ion, existing as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, would readily precipitate as insoluble and kinetically inert chromium(III) hydroxide (Cr(OH)₃), halting the desired reaction.[8]

The elegance of this synthesis lies in the use of urea ((NH₂)₂C=O) as a source for the in situ, slow-release generation of ammonia (NH₃), a weak base.[7][9] Upon heating the aqueous solution, urea undergoes hydrolysis:[7]

(NH₂)₂C=O + H₂O → 2 NH₃ + CO₂

The ammonia produced then acts as the base, deprotonating acetylacetone to form the nucleophilic acetylacetonate anion:[6][9]

CH₃C(O)CH₂C(O)CH₃ + NH₃ ⇌ [CH₃C(O)CHC(O)CH₃]⁻ + NH₄⁺

This controlled, gradual increase in basicity ensures that the concentration of hydroxide ions remains low, preventing the precipitation of Cr(OH)₃ while providing sufficient acac⁻ ligand to drive the coordination reaction forward.[8]

The Coordination Pathway: Stepwise Ligand Exchange

The formation of the final tris-chelated complex, Cr(acac)₃, is a stepwise ligand substitution process. The aquo ligands ([H₂O]) in the coordination sphere of the [Cr(H₂O)₆]³⁺ complex are sequentially replaced by the bidentate acetylacetonate ligands.

The reaction proceeds through mono- and bis-acetylacetonato intermediates:

-

[Cr(H₂O)₆]³⁺ + acac⁻ → [Cr(acac)(H₂O)₄]²⁺ + 2 H₂O

-

[Cr(acac)(H₂O)₄]²⁺ + acac⁻ → [Cr(acac)₂(H₂O)₂]⁺ + 2 H₂O

-

[Cr(acac)₂(H₂O)₂]⁺ + acac⁻ → Cr(acac)₃ + 2 H₂O

Each step involves the coordination of the two oxygen atoms of the acac⁻ ligand, displacing two water molecules. The final product, Cr(acac)₃, is an uncharged, coordinatively saturated complex.[7] Its lack of charge and the hydrophobic nature of the methyl groups on the exterior of the complex render it insoluble in water, causing it to precipitate from the reaction mixture as deep maroon crystals upon formation.[6][7]

The following diagram illustrates the overall mechanistic pathway.

Self-Validating Experimental Protocol

This protocol is designed for robustness and reproducibility. Each step includes justifications tied to the underlying chemical principles.

Reagents and Stoichiometry

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Role |

| CrCl₃·6H₂O | CrCl₃·6H₂O | 266.45 | 1.4 g | ~0.0053 | Cr(III) Source |

| Urea | (NH₂)₂C=O | 60.06 | 10 g | ~0.1665 | Base Precursor |

| Acetylacetone | C₅H₈O₂ | 100.12 | 3.0 mL | ~0.0292 | Ligand |

| Distilled Water | H₂O | 18.02 | 50 mL | - | Solvent |

Causality Note: A large excess of urea is used to ensure a sustained release of ammonia over the reaction period. Acetylacetone is also used in excess to drive the ligand substitution equilibrium towards the final tris-substituted product, Cr(acac)₃.[7]

Step-by-Step Synthesis Workflow

The following diagram outlines the experimental workflow.

-

Preparation of Reaction Mixture: Dissolve 1.4 g of chromium(III) chloride hexahydrate in 50 mL of distilled water in a 250 mL Erlenmeyer flask.[8] The solution should be a deep green color.

-

Addition of Base Precursor: With stirring, add 10 g of urea in several portions.[8]

-

Addition of Ligand: Add 3.0 mL of acetylacetone to the mixture and cover the flask with a watch glass to minimize evaporation.[8]

-

Reaction: Heat the flask on a hot plate to 80-90°C with continuous stirring for approximately 90 minutes.[8]

-

Causality Note: Heating accelerates both the hydrolysis of urea and the typically slow ligand substitution reactions of the kinetically inert Cr(III) center.[8] As the reaction progresses, the solution will darken, and eventually, deep maroon, plate-like crystals of Cr(acac)₃ will begin to form and precipitate.[8][9]

-

-

Isolation of Product: After the heating period, cool the reaction mixture to room temperature.

-

Filtration: Collect the crystalline product by suction filtration using a Büchner funnel.[8] It is generally not necessary to wash the product with water, as the impurities (unreacted starting materials, urea, ammonium chloride) are water-soluble.

-

Drying: Allow the product to air dry on the filter paper or in a desiccator.

-

Yield Calculation: Weigh the dried product and calculate the percentage yield.

Product Characterization and Validation

To validate the synthesis, the physical and spectroscopic properties of the product should be compared against established data.

| Property | Description | Expected Value / Observation |

| Appearance | Crystalline Solid | Purple to deep maroon crystalline powder[2] |

| Melting Point | --- | 210-216 °C[3] |

| Solubility | --- | Soluble in nonpolar organic solvents (e.g., toluene, chloroform), insoluble in water[2][8] |

| IR Spectroscopy (cm⁻¹) | Key Vibrational Bands | ~1577 (C=O stretch), ~1522 (C=C stretch)[8] |

Trustworthiness Note: The characteristic shifts in the IR spectrum are a key validation point. In the free acetylacetone ligand, the C=O stretch appears at a higher frequency (~1727 cm⁻¹). In the complex, the delocalization of electrons in the chelate ring lowers the bond order of the C=O group, shifting its stretching frequency to a lower wavenumber (~1577 cm⁻¹). This confirms the coordination of the ligand to the metal center.[8]

Conclusion

The synthesis of tris(acetylacetonato)chromium(III) is a classic experiment that beautifully illustrates several core principles of coordination chemistry: ligand activation, the importance of pH control, and stepwise ligand substitution on a kinetically inert metal center. The use of urea for the slow, in situ generation of a base is a particularly insightful technique to avoid undesirable side reactions. By understanding the mechanism behind each step, researchers can troubleshoot and adapt this synthesis for maximum efficiency and purity, ensuring a reliable source of this versatile coordination complex.

References

- Experiment 7 The Preparation and Spectroscopy of Octahedral Chromium(III) Complexes. (n.d.). UMass Amherst.

-

Chromium(III) acetylacetonate. (n.d.). In Wikipedia. Retrieved January 27, 2024, from [Link]

-

Synthesis of Chromium Acetylacetonate: A Lab Experiment. (n.d.). Studylib. Retrieved from [Link]

-

Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. (2017). Journal of Natural Sciences Research, 7(19). IISTE. Retrieved from [Link]

-

Synthesis of this compound. (2021, March 31). YouTube. Retrieved from [Link]

-

Szafran, Z. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). ResearchGate. Retrieved from [Link]

-

Acetylacetone. (n.d.). In Wikipedia. Retrieved January 27, 2024, from [Link]

-

Synthesis of Tris (acetylacetonato) Chromium(III) Complex. (2022, March 28). Transtutors. Retrieved from [Link]

-

Keto Enol Tautomerism: Acetylacetone. (2023, July 27). YouTube. Retrieved from [Link]

-

Weckhuysen, B. M., et al. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. Retrieved from [Link]

- Makhaev, V. D., Borisov, A. P., Aleshin, V. E., & Petrova, L. A. (1995). Self-propagating synthesis of chromium acetylacetonate. Russian Chemical Bulletin, 44(6), 1111-1113.

- Dissanayake, M. A. K. L. (2019). Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. ScholarWorks.

- Carter, E. A., & Lippard, S. J. (2011). Interplay of metal ions and urease. Current opinion in chemical biology, 15(2), 273-280.

- Islam, M. N., et al. (2018). Kinetics And Mechanism Of Hydrolysis Of Urea And N, N′-diacetyl Urea In Presence Of Cobalt(ii), Copper(ii), Zinc(ii)-schiff Base Complexes. International Journal of Advanced Research, 6(1), 521-529.

- Keto–Enol Tautomeric Equilibrium of Acetylacetone Solution Confined in Extended Nanospaces. (2015). The Journal of Physical Chemistry B, 119(49), 15304-15311.

- Keto-Enol Tautomeric Equilibrium of Acetylacetone Solution Confined in Extended Nanospaces. (2015). PubMed.

- Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. (2001). Inorganic Chemistry, 40(18), 4645-4651.

- Urea Decomposition Mechanism by Dinuclear Nickel Complexes. (2021). Molecules, 26(11), 3236.

- KINETICS AND MECHANISM OF HYDROLYSIS OF UREA AND N, N′-DIACETYL UREA IN PRESENCE OF COBALT(II), COPPER(II), ZINC(II)-SCHIFF BASE COMPLEXES. (2018).

- A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). (n.d.).

- Where did the acac come from in Cr(acac)₃ synthesis by CrCl₃ reagent? (2013, May 18). Chemistry Stack Exchange.

- (CR (Acac) 3) .... (n.d.).

- This compound. (n.d.).

- Chromium(III)

- Comprehensive Analysis of Acetylaceton

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 21679-31-2 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Acetylacetone - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. studylib.net [studylib.net]

- 7. researchgate.net [researchgate.net]

- 8. iiste.org [iiste.org]

- 9. people.umass.edu [people.umass.edu]

Cr(acac)3 chemical formula and structure

An In-depth Technical Guide to Tris(acetylacetonato)chromium(III): Synthesis, Structure, and Applications

Introduction

Tris(acetylacetonato)chromium(III), systematically named Tris[(Z)-4-oxopent-2-en-2-olato-κ²O,O′]chromium(III) and commonly abbreviated as Cr(acac)₃, is a coordination complex of significant interest in both academic and industrial research.[1] This air-stable, crystalline solid is characterized by its deep violet or maroon color and its notable solubility in nonpolar organic solvents.[2] The compound consists of a central chromium(III) ion octahedrally coordinated by three bidentate acetylacetonate (acac) ligands.[3] Its unique paramagnetic nature, arising from the d³ electronic configuration of the Cr³⁺ ion, underpins one of its most common applications as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] Beyond this, Cr(acac)₃ serves as a versatile precursor for the synthesis of chromium-based catalysts and advanced materials, including nanoparticles and thin films.[4] This guide provides a comprehensive overview of its chemical formula, structure, synthesis, characterization, and key applications for researchers, scientists, and drug development professionals.

Chemical Formula and Physicochemical Properties

Cr(acac)₃ is a neutral coordination complex. The acetylacetonate ligand is the conjugate base of acetylacetone (2,4-pentanedione), a common β-diketone. In the presence of a base, acetylacetone is deprotonated to form the acac⁻ anion, which acts as a bidentate ligand, binding to the chromium ion through its two oxygen atoms.[5]

Nomenclature and Formula:

-

IUPAC Name: Tris(acetylacetonato)chromium(III)[1]

-

Molecular Formula: C₁₅H₂₁CrO₆[4]

-

CAS Number: 21679-31-2[1]

The key physicochemical properties of Cr(acac)₃ are summarized in the table below, providing essential data for its handling and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 349.32 g/mol | [3][4] |

| Appearance | Dark green, deep violet, or purplish-maroon crystalline solid/powder | [2][6] |

| Melting Point | 210-216 °C (decomposes at higher temperatures) | [2][3][7] |

| Boiling Point | 340 °C | [3][7][8] |

| Solubility | Soluble in nonpolar organic solvents (e.g., benzene, chloroform, toluene); insoluble in water. | [2][3][6] |

| Paramagnetism | Paramagnetic, with three unpaired electrons (quartet ground state). | [2][6] |

Molecular and Electronic Structure

The structure and electronic properties of Cr(acac)₃ are fundamental to its stability and function.

Coordination Geometry

The central chromium(III) ion is coordinated to six oxygen atoms from the three bidentate acetylacetonate ligands.[4] This arrangement results in an octahedral geometry around the chromium center. Each acac ligand forms a stable six-membered chelate ring with the metal ion.[4] The complex is neutral as the +3 charge of the chromium ion is balanced by the three -1 charges of the acetylacetonate ligands. Due to its chiral, propeller-like structure, Cr(acac)₃ can exist as two non-superimposable mirror images, the Δ and Λ enantiomers.

Caption: Octahedral coordination of Cr(III) by three bidentate acac ligands.

Electronic Configuration and Spectroscopy

Chromium(III) is a d³ transition metal ion. In an octahedral ligand field, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).[9] For a d³ ion, the three electrons occupy the three t₂g orbitals with parallel spins, resulting in a quartet (S=3/2) ground state.[2][10] This configuration is responsible for the compound's paramagnetism.

The deep color of Cr(acac)₃ arises from spin-allowed d-d electronic transitions from the ground state to excited quartet states. X-ray absorption spectroscopy at the Cr L-edge provides a direct probe of the 2p-3d transitions, revealing detailed information about the valence electronic structure.[9] The electronic properties can be further studied using techniques like He(I) and He(II) photoemission spectroscopy, often coupled with theoretical calculations to assign spectral features.[11]

Synthesis and Purification

A common and reliable method for synthesizing Cr(acac)₃ involves the reaction of a chromium(III) salt with acetylacetone in the presence of a base.[3] The base is crucial as it facilitates the deprotonation of acetylacetone (Hacac) to its active nucleophilic form, the acetylacetonate anion (acac⁻).

Experimental Protocol

This protocol is adapted from established inorganic synthesis procedures.[5][12]

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Urea (CO(NH₂)₂)

-

Acetylacetone (2,4-pentanedione, Hacac)

-

Distilled water

-

Ethanol (for washing)

Procedure:

-

Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 1.30 g of CrCl₃·6H₂O in 20 mL of distilled water with magnetic stirring.[12]

-

Addition of Reagents: To the solution, add 5.0 g of urea and 4.0 mL of acetylacetone.[12] A large excess of acetylacetone is used to drive the reaction to completion.[5]

-

Causality—The Role of Urea: Urea is not just a base; it hydrolyzes slowly upon heating to generate ammonia in situ. This gradual release of ammonia provides a controlled, homogeneous basic environment that deprotonates the acetylacetone, preventing the precipitation of chromium hydroxide which could occur with the rapid addition of a strong base.

-

Heating and Reaction: Clamp the flask in a boiling water bath and heat the mixture with stirring for approximately 1-2 hours.[5] As the urea hydrolyzes and the solution becomes basic, deep maroon or purplish crystals of Cr(acac)₃ will begin to form, often as a crust at the surface.[5]

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize crystal precipitation.

-

Purification: Isolate the crystals by vacuum filtration using a Hirsch or Büchner funnel. Wash the crystals with several small portions of distilled water to remove unreacted urea and salts, followed by a small amount of cold ethanol to remove excess acetylacetone.[12][13]

-

Drying: Allow the product to air-dry completely. The final product should be a fine, crystalline powder.

Synthesis Workflow

Caption: General workflow for the synthesis and purification of Cr(acac)3.

Key Applications

The unique properties of Cr(acac)₃ make it a valuable compound in several scientific domains.

NMR Spectroscopy: Paramagnetic Relaxation Agent

While the paramagnetism of Cr(acac)₃ is detrimental for obtaining its own NMR spectrum, this very property is exploited in other analyses.[1] In quantitative ¹³C NMR, certain nuclei, particularly quaternary carbons, suffer from very long spin-lattice relaxation times (T₁), leading to low signal intensity and requiring long acquisition times.[2] Cr(acac)₃, when added in small amounts to an NMR sample, provides an efficient relaxation pathway for these nuclei.[2][3] Its paramagnetic center interacts with the nuclei in the analyte, dramatically shortening their T₁ values, which allows for faster data acquisition and more accurate integration for quantitative analysis.[2] Its excellent solubility in common nonpolar NMR solvents makes it an ideal choice for this application.[4]

Catalysis

Cr(acac)₃ is widely used as a catalyst precursor in organic synthesis and polymer chemistry.[6]

-

Polymerization: It can be used to catalyze the polymerization of ethylene, often when supported on materials like silica (SiO₂) or aluminosilicates (MCM-41).[14] The interaction of Cr(acac)₃ with surface hydroxyl groups on the support is crucial for the formation of the active catalytic species.[15][16]

-

Organic Synthesis: It serves as a catalyst for various organic reactions, including selective oxidations of alcohols to aldehydes and ketones, and coupling reactions.[6]

Materials Science

The compound is a valuable molecular precursor for fabricating chromium-containing materials due to its thermal stability and well-defined structure.

-

Thin Films and Nanoparticles: Cr(acac)₃ is used in techniques like Chemical Vapor Deposition (CVD) and sol-gel processes to produce thin films of chromium oxide (Cr₂O₃).[3] These materials have applications in electrochromic devices and energy storage.

-

Redox Flow Batteries: It has been investigated as an active species in non-aqueous redox flow batteries, leveraging the reversible Cr(III)/Cr(II) redox couple.[3][8]

Safety and Handling

Cr(acac)₃ requires careful handling in a laboratory setting.

-

Hazards: It is classified as an irritant to the eyes, skin, and respiratory system.[17][18] The toxicological properties have not been fully investigated, so it should be handled with caution.[17]

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[7] All handling of the solid powder should be done in a chemical fume hood to avoid inhalation of dust.[13][17]

-

Handling: Minimize dust generation. Wash hands thoroughly after handling.

-

First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[18] For skin contact, wash the affected area with soap and water.[7] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]

Conclusion

Tris(acetylacetonato)chromium(III) is a cornerstone coordination complex with a rich chemistry and a broad spectrum of applications. Its straightforward synthesis, inherent stability, and unique electronic structure make it an invaluable tool for researchers. From enhancing the quality of NMR data to serving as a precursor for advanced catalysts and materials, Cr(acac)₃ continues to be a compound of significant scientific and technological importance. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- Tris(acetylacetonato)chromium: Properties, Uses, and Applications. (2023, April 7). Vertex AI Search.

- Tris(acetylacetonato)chromium(III)|Cr(acac)3|97% Purity. Benchchem.

- Chromium(III)

- Chromium(III)

- Material Safety Data Sheet Chromium(III)

- Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone.

- Chromium(III)

- Synthesis CrAcac3. Scribd.

- Buy Tris(acetylaceton

- Szafran, Z., et al. Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III).

- Electronic structure and excited state dynamics of chromium(III) complexes. MIT Libraries.

- Chromium(III)

- Kunnus, K., et al. (2018). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. Journal of the American Chemical Society.

- A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). (2017). Journal of Nanostructure.

- Chromium(III)

- The electronic properties of three popular high spin complexes [TM(acac)3, TM = Cr, Mn, and Fe] revisited: an experimental and theoretical study. RSC Publishing.

- Chromium(III)

- Electronic structure and excited state dynamics of chromium(iii) complexes.

- TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE.

- (CR (Acac) 3). Scribd.

- Chromium(III)

- Tris(acetylaceton

- Cr(acac)3 & Co(acac)

- Synthesis, Spectroscopy and Catalysis of [Cr(acac)

- Comprehensive Analysis of Acetylaceton

- Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. IISTE.org.

- Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres.

- Synthesis, spectroscopy and catalysis of [Cr(acac)(3)

Sources

- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Buy Tris(acetylacetonato)chromium | 21679-31-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound | 21679-31-2 [chemicalbook.com]

- 9. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jeol.com [jeol.com]

- 11. The electronic properties of three popular high spin complexes [TM(acac)3, TM = Cr, Mn, and Fe] revisited: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. thecreativechemist.org [thecreativechemist.org]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 16. scispace.com [scispace.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. echemi.com [echemi.com]

physical and chemical properties of chromium(III) acetylacetonate

An In-Depth Technical Guide to the Physicochemical Properties of Chromium(III) Acetylacetonate

Introduction: Unveiling the Coordination Chemistry of Cr(acac)₃

This compound, systematically named tris(2,4-pentanedionato)chromium(III) and commonly abbreviated as Cr(acac)₃, is a coordination complex with the chemical formula Cr(C₅H₇O₂)₃.[1][2] This air-stable, deeply colored crystalline solid serves as a cornerstone compound in inorganic chemistry and has found extensive applications across various scientific domains. Its utility spans from being a precursor in the synthesis of advanced materials and a catalyst in organic transformations to a specialized relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

This guide offers a comprehensive exploration of the core physical and chemical properties of Cr(acac)₃. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's behavior, characterization, and handling. We will delve into its molecular structure, spectroscopic signatures, thermal stability, and the established protocols for its synthesis and analysis, providing a holistic view grounded in established scientific principles.

Part 1: Molecular Structure and Electronic Configuration

The defining feature of this compound is its molecular architecture. A central chromium(III) ion is octahedrally coordinated by three bidentate acetylacetonate (acac) ligands.[1][4] The acetylacetonate anion, formed by the deprotonation of acetylacetone (acacH), chelates to the chromium center through its two oxygen atoms, forming a stable six-membered ring.[5][6] This arrangement results in a molecule with idealized D₃ symmetry.[2]

The Cr-O bond distances are approximately 1.93 Å.[2] As a Cr(III) compound, it possesses a d³ electronic configuration. In the octahedral ligand field, the three d-electrons occupy the lower energy t₂g orbitals, resulting in an electronic state of (t₂g)³(e_g)⁰.[2] This configuration gives rise to a quartet ground state with three unpaired electrons, rendering the complex paramagnetic.[2][4] The vibrant purple-maroon color of the compound is a direct consequence of d-d electronic transitions.[2]

Caption: 2D representation of the Cr(acac)₃ molecular structure.

Part 2: Core Physical and Chemical Properties

The utility of Cr(acac)₃ in various applications is dictated by its distinct physical and chemical characteristics. It is a stable, air-insensitive compound, which simplifies its handling and storage.[3]

Physical Properties Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | Cr(C₅H₇O₂)₃ | [1][7] |

| Molecular Weight | 349.32 g/mol | [1][7] |

| Appearance | Maroon to dark purple crystalline solid | [1][3] |

| Melting Point | 210-214 °C | [1][2][8] |

| Boiling Point | 340 °C (sublimes near 110 °C) | [1][2] |

| Density | ~1.34 g/cm³ | [2] |

| Solubility in Water | Limited / Insoluble | [1][6] |

| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., toluene, chloroform) | [1][2][3] |

Chemical Behavior and Reactivity

Synthesis: The most common laboratory synthesis involves the reaction of a chromium(III) salt, such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O), with acetylacetone (acacH).[5][9] A base, typically urea or ammonia, is added to facilitate the deprotonation of acetylacetone, forming the acetylacetonate anion which then coordinates with the Cr(III) ion.[5][10] Urea is often favored as it hydrolyzes slowly upon heating to generate ammonia in situ, ensuring a gradual increase in pH which promotes the formation of well-defined crystals.[6][10]

Reaction Equation: CrCl₃ + 3 C₅H₈O₂ + 3 NH₃ → Cr(C₅H₇O₂)₃ + 3 NH₄Cl[2]

Stability and Decomposition: Cr(acac)₃ exhibits high thermal stability.[3] Thermal gravimetric analysis (TGA) shows that the acetylacetonate ligands are removed in distinct stages upon heating.[11][12] This controlled decomposition makes it a valuable precursor for Chemical Vapor Deposition (CVD) and sol-gel processes to create chromium oxide (Cr₂O₃) thin films and nanoparticles.[1][3]

Paramagnetism and Redox Activity: The presence of three unpaired electrons makes Cr(acac)₃ paramagnetic.[2][4] This property is exploited in NMR spectroscopy, where it serves as a relaxation agent to reduce spin-lattice relaxation times, thereby enhancing signal resolution, particularly for quantitative ¹³C NMR.[1][2] Furthermore, the complex can undergo a reversible Cr(III)/Cr(II) redox couple, making it a candidate for active species in non-aqueous redox flow batteries.[1][13]

Part 3: Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of Cr(acac)₃.

-

Infrared (IR) Spectroscopy: The IR spectrum of Cr(acac)₃ is dominated by the vibrational modes of the acetylacetonate ligand. The strong bands typically observed in the 1500-1600 cm⁻¹ region are assigned to the coupled C=O and C=C stretching vibrations.[10] These bands are shifted compared to free acetylacetone, which is indicative of coordination to the metal center.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of Cr(acac)₃ in solution displays bands corresponding to d-d transitions. These transitions are responsible for its characteristic deep purple color. In UV-Vis spectroscopy, a d-d transition can be observed around 380 nm.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its paramagnetism, the ¹H NMR spectrum of Cr(acac)₃ shows significantly broadened and shifted peaks, a result of the Fermi-contact interaction between the unpaired electrons of the Cr³⁺ ion and the ligand's nuclei.[4] While this complicates structural elucidation by NMR, this very property makes it useful as a relaxation agent for other molecules in solution.[2]

-

Magnetic Susceptibility: The magnetic properties can be quantified using techniques like the Evans method in NMR or with a SQUID magnetometer.[4][15] These measurements confirm the presence of three unpaired electrons and are consistent with the high-spin d³ configuration.[4][16]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition profile of the complex.[11][17] TGA can quantify the mass loss associated with the removal of the acac ligands, while DSC can identify the temperatures of melting and decomposition.[12][17]

Part 4: Experimental Protocols

Synthesis of Tris(2,4-pentanedionato)chromium(III)

This protocol is adapted from established laboratory procedures.[5][6][9]

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Urea ((NH₂)₂CO)

-

Acetylacetone (C₅H₈O₂, acacH)

-

Distilled water

-

100-mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot water bath

Procedure:

-

Dissolution: In a 100-mL Erlenmeyer flask, dissolve approximately 1.4 g of chromium(III) chloride hexahydrate in 50 mL of distilled water. The solution will be deep green.[10][15]

-

Addition of Reagents: To the stirred chromium solution, add approximately 10 g of urea in several portions.[10] Following this, add 3 mL of acetylacetone dropwise.[15]

-

Reaction: Cover the flask with a watch glass and heat the mixture to 80-90 °C with continuous stirring for approximately 1.5 hours.[10][15] The hydrolysis of urea will slowly release ammonia, causing the solution to become basic.

-

Crystallization: As the reaction proceeds, the color of the solution will darken, and deep maroon, plate-like crystals will begin to form, often as a crust at the surface.[5][9]

-

Isolation: After the heating period, cool the reaction flask to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Filtration and Drying: Collect the crystalline product by suction filtration using a Buchner or Gooch funnel.[6] Wash the crystals with small portions of cold distilled water.[5] Allow the product to air-dry on a filter paper.

-

Characterization: Determine the percentage yield and characterize the product using melting point analysis and the spectroscopic techniques described above.

Characterization Workflow

The logical flow for synthesizing and validating a sample of Cr(acac)₃ is crucial for ensuring product purity and identity.

Caption: Standard workflow for the synthesis and characterization of Cr(acac)₃.

Part 5: Applications and Safety Considerations

Key Applications

-

Catalysis: Cr(acac)₃ serves as a catalyst or catalyst precursor for various organic reactions, including selective oxidations and polymerizations.[1][3]

-

Materials Science: It is a key molecular precursor in CVD and sol-gel methods for fabricating chromium-containing thin films and Cr₂O₃ nanoparticles, which have applications in electrochromic devices and energy storage.[1][3]

-

NMR Spectroscopy: Its paramagnetic nature makes it an indispensable relaxation agent for quantitative NMR studies, particularly for ¹³C nuclei with long relaxation times.[1][2]

-

Drug Development and Dietary Supplements: Chromium(III) is an essential trace mineral for glucose metabolism. Cr(acac)₃ has been investigated as a stable, bioavailable source of chromium for dietary supplements and as a potential hypoglycemic agent for treating diabetes.[18][19][20]

Safety and Handling

While chromium(III) compounds are significantly less toxic than their hexavalent counterparts, proper safety protocols are mandatory.[21]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[22]

-

Handling: Handle Cr(acac)₃ in a well-ventilated area or a chemical fume hood to avoid inhaling the fine powder. Minimize dust generation.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[23]

-

Toxicity: May cause skin and serious eye irritation.[7][24] While generally considered to have low toxicity, it should be handled with care as the toxicological properties have not been exhaustively investigated.[7]

References

- This compound. (n.d.). Grokipedia.

- Szafran, Z. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). ResearchGate.

- Synthesis of Chromium Acetylacetonate: A Lab Experiment. (n.d.). Studylib.

- This compound 97. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Wikipedia.

- This compound Safety Data Sheet. (2025). ChemicalBook.

- Comprehensive Analysis of Acetylacetonate Complexes. (n.d.). JEOL Ltd.

- Chromium(III)acetylacetonate | C15H24CrO6. (n.d.). PubChem.

- Material Safety Data Sheet Chromium(III)acetylacetonate, 97%. (n.d.). Exposome-Explorer.

- Synthesis of Tris (acetylacetonato) Chromium(III) Complex. (2022). Transtutors.

- Di Giacomo, G. (2016). Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. ResearchGate.

- Synthesis CrAcac3. (n.d.). Scribd.

- Preparation and Characterisation of Metal Acetylacetonate Complexes. (n.d.). Carbon.

- Chromium Acetylacetonate. (n.d.). AMERICAN ELEMENTS.

- (CR (Acac) 3). (n.d.). Scribd.

- Tris(acetylacetonato)chromium SDS. (n.d.). ECHEMI.

- This compound, 97.5%. (n.d.). Strem Chemicals.

- Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. (n.d.). IISTE.org.

- This compound. (2025). ChemicalBook.

- Chromium(III)acetylacetonate, 97%. (n.d.). Cole-Parmer.

- Cr(acac)3 & Co(acac)3 Synthesis & Characterization. (n.d.). studylib.net.

- This compound Safety Data Sheets(SDS). (n.d.). lookchem.

- Weckhuysen, B. M., et al. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace.

- TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. (n.d.). [Source not available].

- Chromium acetylacetonate as a dietary supplement and pharmaceutical agent. (n.d.). Google Patents. EP0016496A1.

- Chromium acetylacetonate as a dietary supplement and pharmaceutical agent. (n.d.). Google Patents. US4571391A.

- Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies. (n.d.). ACS Publications.

- Magnetic susceptibility χ as a function of temperature for Cr(AA)3. (n.d.). ResearchGate.

- The thermal decomposition and analyses of metal tris-acetylacetonates. (n.d.). ResearchGate.

- Chromium acetylacetonate as a dietary supplement and pharmaceutical agent. (n.d.). European Patent Office. EP 0016496 B1.

- Babich, I. V., et al. (1997). Gas-phase deposition and thermal transformations of Cr(acac)3 on the surface of alumina supports. Journal of the Chemical Society, Faraday Transactions.

- Chromium (III) Acetylacetonate. (n.d.). RIT MRL.

- This compound. (2025). ResearchGate.

- Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (n.d.). [Source not available].

- Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution. (n.d.). PMC - NIH.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound 97 21679-31-2 [sigmaaldrich.com]

- 4. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]

- 5. researchgate.net [researchgate.net]

- 6. studylib.net [studylib.net]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]

- 10. iiste.org [iiste.org]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 21679-31-2 [chemicalbook.com]

- 14. studylib.net [studylib.net]

- 15. magritek.com [magritek.com]

- 16. researchgate.net [researchgate.net]

- 17. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 18. EP0016496A1 - Chromium acetylacetonate as a dietary supplement and pharmaceutical agent - Google Patents [patents.google.com]

- 19. US4571391A - Chromium acetylacetonate as a dietary supplement and pharmaceutical agent - Google Patents [patents.google.com]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. Chromium(III)acetylacetonate | C15H24CrO6 | CID 11163893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. echemi.com [echemi.com]

- 24. lookchem.com [lookchem.com]

A Comprehensive Guide to the Synthesis of Tris(acetylacetonato)chromium(III) from Chromium(III) Chloride

An In-depth Technical Guide for Researchers and Chemical Professionals

This guide provides a detailed exploration of the synthesis of tris(acetylacetonato)chromium(III), commonly denoted as Cr(acac)3, from chromium(III) chloride. The document is structured to offer not just a procedural overview but also a deep dive into the reaction's mechanistic underpinnings, safety protocols, and characterization techniques, reflecting the expertise and experience of a senior application scientist.

Introduction and Significance

Tris(acetylacetonato)chromium(III) is a coordination complex with the formula Cr(C5H7O2)3.[1] It is an air-stable, deeply colored crystalline solid with significant applications in various fields of chemistry and materials science.[2] Its paramagnetic nature makes it a valuable relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for quantitative 13C NMR, where it helps in obtaining clearer spectra for certain carbon atoms.[1][2] Furthermore, Cr(acac)3 serves as a catalyst or catalyst precursor in organic synthesis and polymerization reactions, and as a source for chromium-containing thin films and nanoparticles in materials science.[2]

This guide will focus on a common and reliable laboratory-scale synthesis of Cr(acac)3, starting from the readily available chromium(III) chloride hexahydrate (CrCl3·6H2O). A key aspect of this synthesis is the use of urea, which plays a crucial role in controlling the reaction's pH.

Theoretical Background and Reaction Mechanism

The synthesis of Cr(acac)3 involves the reaction of a chromium(III) salt with acetylacetone (acacH) in the presence of a base.[2] Acetylacetone is a β-diketone that exists in equilibrium with its enol tautomer. The methylene protons between the two carbonyl groups are acidic and can be removed by a base to form the acetylacetonate anion (acac-).[3][4] This anion then acts as a bidentate ligand, coordinating to the chromium(III) ion through its two oxygen atoms to form a stable six-membered chelate ring.[3][4]

The overall balanced chemical equation for the reaction is:

CrCl3·6H2O + 3 C5H8O2 + 3 (NH2)2CO → Cr(C5H7O2)3 + 3 (NH2)2CO·HCl + 6 H2O

A critical aspect of this synthesis is the choice of base. While strong bases like sodium hydroxide could deprotonate acetylacetone, they would also lead to the precipitation of insoluble chromium(III) hydroxide (Cr(OH)3), thus preventing the desired reaction from occurring.[4] To circumvent this, urea is employed as a "pH buffer." Upon heating in an aqueous solution, urea slowly hydrolyzes to produce ammonia and carbon dioxide.[3][5]

(NH2)2CO + H2O → 2 NH3 + CO2

The in-situ generated ammonia is a weak base that is sufficient to deprotonate acetylacetone, forming the acetylacetonate anion, without significantly raising the pH to the point where Cr(OH)3 precipitates.[3][4] This slow and controlled generation of the base is key to achieving a good yield of the desired product.[3]

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[3][6][7]

Reagents and Equipment

| Reagent/Equipment | Details |

| Chromium(III) chloride hexahydrate (CrCl3·6H2O) | 1.4 g |

| Urea | 10 g |

| Acetylacetone (2,4-pentanedione) | 3 mL |

| Distilled Water | 50 mL |

| 250 mL Erlenmeyer flask or beaker | |

| Magnetic stirrer and stir bar | |

| Hot plate | |

| Watch glass | |

| Buchner funnel and filter paper | |

| Suction flask |

Step-by-Step Synthesis Procedure

-

Dissolution of Reactants: In a 250 mL beaker, dissolve 1.4 g of chromium(III) chloride hexahydrate in 50 mL of distilled water with magnetic stirring. The solution will have a deep green color.[8]

-

Addition of Urea: To the stirring chromium solution, add 10 g of urea. Continue stirring until the urea is completely dissolved.[8]

-

Addition of Acetylacetone: In a fume hood, carefully add 3 mL of acetylacetone to the reaction mixture.[3] The solution will initially appear very dark.[7]

-

Heating the Reaction Mixture: Cover the beaker with a watch glass to minimize evaporation and place it on a hot plate.[8] Heat the mixture to 80-90°C with continuous stirring for approximately 1 to 1.5 hours.[4][8]

-

Formation of the Product: As the reaction proceeds, the color of the solution will change, and deep maroon, plate-like crystals of Cr(acac)3 will begin to form, often as a crust on the surface of the mixture.[6][7]

-

Isolation of the Product: After the heating period, cool the reaction mixture to room temperature to allow for maximum crystallization.[8] Collect the crystalline product by suction filtration using a Buchner funnel.[4]

-

Washing and Drying: Wash the collected crystals with small portions of distilled water to remove any soluble impurities.[6] Allow the product to air dry on the filter paper or in a desiccator.[7]

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of Cr(acac)3.

Characterization of the Product

The successful synthesis of Cr(acac)3 can be confirmed through several analytical techniques:

-

Appearance: The product should be a deep maroon or purple crystalline solid.[2][8]

-

Melting Point: The reported melting point of Cr(acac)3 is around 210 °C.[2] A sharp melting point close to this value is indicative of high purity.

-

Solubility: Cr(acac)3 is soluble in non-polar organic solvents like chloroform and toluene, but poorly soluble in water.[2][4]

-

Infrared (IR) Spectroscopy: The IR spectrum of Cr(acac)3 will show characteristic peaks for the acetylacetonate ligand. The strong bands in the 1500-1600 cm-1 region are typically assigned to the C=O and C=C stretching vibrations of the coordinated ligand.[4][9]

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Chromium(III) chloride hexahydrate: While chromium(III) compounds are generally considered to have low toxicity, some have been listed as potential carcinogens.[3] It may cause skin and eye irritation.[10]

-

Acetylacetone: This compound is a flammable liquid and a mild irritant to the skin and mucous membranes.[3] It should be handled in a well-ventilated fume hood.[3]

-

Urea: Urea is generally not considered hazardous.[3]

-

Tris(acetylacetonato)chromium(III): This product may cause skin and serious eye irritation.[11]

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves should be worn at all times.[12]

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Insufficient heating time or temperature | Ensure the reaction is heated at the specified temperature for the full duration. |

| pH is too low | Check the amount of urea used. | |

| Formation of a green precipitate | pH is too high, leading to the formation of Cr(OH)3 | Ensure urea is not substituted with a stronger base. The slow hydrolysis of urea is key. |

| Product is sticky or oily | Impurities or incomplete drying | Wash the product thoroughly with cold distilled water and ensure it is completely dry. Recrystallization from a suitable solvent like boiling petroleum ether may be necessary for higher purity.[4] |

Conclusion

The synthesis of tris(acetylacetonato)chromium(III) from chromium(III) chloride using urea is a classic and reliable method that illustrates fundamental principles of coordination chemistry, including ligand substitution and the importance of pH control. By carefully following the outlined procedure and safety precautions, researchers can successfully prepare this versatile and important coordination complex for a variety of applications.

References

-

Synthesis of Chromium Acetylacetonate: A Lab Experiment. (n.d.). Studylib. Retrieved from [Link]

-

Chromium(III) acetylacetonate. (n.d.). Grokipedia. Retrieved from [Link]

-

(Cr(acac)3). (n.d.). Scribd. Retrieved from [Link]

- Szafran, Z., Pike, R. M., & Singh, M. M. (1991). Microscale Inorganic Chemistry. Wiley.

-

Synthesis of Tris (acetylacetonato) Chromium(III) Complex. (2022, March 28). Transtutors. Retrieved from [Link]

-

This compound. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

- Ali, M., et al. (2013). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone.

-

Chromium Acetylacetonate : Preparation. (2022, October 2). YouTube. Retrieved from [Link]

- TPD-MS and Spectroscopic Studies of Cr(acac)3 Binding at Silica and Alumina Surface. (n.d.). Kharkov Institute of Physics and Technology.

-

What is the rule of urea in the synthesis of [Cr(acac)3] is. (2021, April 13). Chegg. Retrieved from [Link]

-

What is the rule of urea in the synthesis of [Cr(acac)3] is. (2021, April 13). Chegg. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. iiste.org [iiste.org]

- 5. Solved Question 1: The synthesis of Cr(acac)3 uses urea to | Chegg.com [chegg.com]

- 6. studylib.net [studylib.net]

- 7. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]

- 8. youtube.com [youtube.com]

- 9. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 10. geneseo.edu [geneseo.edu]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

chromium(III) acetylacetonate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Chromium(III) Acetylacetonate in Organic Solvents

Introduction

This compound, with the formula Cr(C₅H₇O₂)₃ or Cr(acac)₃, is a coordination complex of significant interest across diverse scientific fields.[1] This air-stable, deep purple crystalline solid is prized for its unique paramagnetic properties, thermal stability, and catalytic activity.[2] Its utility as a catalyst in organic synthesis, a precursor for chromium-based materials via Chemical Vapor Deposition (CVD), and a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy is directly contingent on its ability to dissolve in specific solvents.[1]

For researchers, process chemists, and materials scientists, understanding the solubility profile of Cr(acac)₃ is not merely academic; it is a critical parameter that dictates solvent selection, reaction efficiency, material quality, and the success of analytical procedures. This guide provides a comprehensive exploration of the solubility of this compound in organic solvents, grounding quantitative data with theoretical principles and providing actionable experimental protocols for its determination.

Chapter 1: Core Physicochemical Properties of Cr(acac)₃

To understand the solubility of a compound, one must first understand its structure. Cr(acac)₃ consists of a central chromium(III) ion coordinated to three bidentate acetylacetonate (acac) ligands.[1] Each acac ligand binds to the chromium ion through two oxygen atoms, forming a stable six-membered chelate ring. This arrangement results in a neutral, non-polar, and highly symmetric octahedral complex.[2][3] This molecular architecture is the primary determinant of its interaction with various solvents.

The three unpaired electrons in its d-orbitals give the complex its characteristic paramagnetism, a property exploited in NMR spectroscopy.[3]

Chapter 2: Theoretical Principles of Solubility

The solubility of Cr(acac)₃ is governed by the principle of "like dissolves like." The molecule's overall structure is key to its behavior. The ionic charge of the central Cr(III) cation is effectively neutralized by the three anionic acac ligands. Furthermore, the exterior of the molecule is dominated by the methyl groups of the ligands, creating a non-polar, hydrocarbon-like surface.

-

Polar vs. Non-polar Solvents: This non-polar character explains its high solubility in non-polar organic solvents like benzene and toluene and its very limited solubility in highly polar solvents like water.[1][4] Solvents with intermediate polarity, such as alcohols, exhibit moderate solvating power.[4][5]

-

Intermolecular Forces: Dissolution requires overcoming the lattice energy of the Cr(acac)₃ crystal and establishing favorable solute-solvent interactions. In non-polar solvents, the primary intermolecular forces at play are weak van der Waals (London dispersion) forces. The large, polarizable electron cloud of Cr(acac)₃ allows for significant induced-dipole interactions with non-polar solvent molecules.

-

Temperature Effects: For most solid solutes, solubility is an endothermic process, meaning it increases with temperature. Studies on Cr(acac)₃ in mixed aqueous-organic solvents show that dissolution becomes more endothermic as the proportion of the organic component increases.[6]

-

Ligand Modification: The solubility of metal acetylacetonates can be dramatically tuned by modifying the ligand structure. Research on derivatives for non-aqueous redox flow batteries has shown that adding polar functional groups, such as esters, to the acac ligand can increase solubility in polar organic solvents like acetonitrile by several orders of magnitude.[7] This is a powerful strategy for tailoring the complex for specific applications that require high concentrations.

Chapter 3: Quantitative & Qualitative Solubility Profile

The following table consolidates available quantitative and qualitative data for the solubility of Cr(acac)₃ in various solvents. It is crucial to note that experimental values can vary slightly based on the purity of the solute and solvent, temperature, and measurement technique.

| Solvent | Category | Solubility (g/L) | Solubility (mol/L)¹ | Temperature (°C) | Reference |

| Benzene | Aromatic | 308.5 | 0.883 | 20 | [4] |

| Toluene | Aromatic | Soluble | N/A | Ambient | [1][8] |

| Chloroform | Halogenated | Soluble | N/A | Ambient | [1] |

| Carbon Tetrachloride | Halogenated | 2.45 | 0.007 | Ambient | [5] |

| Acetonitrile | Polar Aprotic | ~139.7² | 0.40 | Ambient | [7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | N/A | Ambient | [8] |

| Acetone | Ketone | Soluble | N/A | Ambient | [8] |

| Methyl Isobutyl Ketone | Ketone | 7.12 | 0.020 | Ambient | [5] |

| Ethanol | Alcohol | 18.95 - 22.0 | 0.054 - 0.063 | 20 | [4][5] |

| Methanol | Alcohol | Soluble | N/A | Ambient | [8] |

| Isopentanol | Alcohol | 11.03 | 0.032 | Ambient | [5] |

| Petroleum Ether | Aliphatic | Insoluble | N/A | Ambient | [4] |

| Water | Aqueous | 1.1 | 0.003 | 20 | [4] |

¹ Molar solubility calculated using a molecular weight of 349.32 g/mol . ² Calculated from molarity (0.40 mol/L).

Chapter 4: Standard Protocol for Experimental Solubility Determination

To ensure reliable and reproducible data, a standardized protocol is essential. The isothermal shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a solid compound.[9]

Causality-Driven Protocol: Isothermal Shake-Flask Method

This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution, which is the definition of thermodynamic solubility.

-

Preparation of Materials:

-

Rationale: Purity is paramount. Impurities can act as solubilizing agents or alter the crystal form, leading to erroneous results.

-

Action: Use high-purity crystalline Cr(acac)₃ (>97%) and analytical or HPLC-grade solvent.

-

-

Sample Preparation:

-

Rationale: An excess of solid is required to ensure that the solution reaches saturation and remains saturated throughout the experiment, even with minor temperature fluctuations.

-

Action: Add an excess amount of Cr(acac)₃ to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The amount of excess should be visually apparent.

-

-

Equilibration:

-

Rationale: Dissolution is a dynamic process that takes time to reach equilibrium. Agitation ensures the entire volume of the solvent is in continuous contact with the solid, maximizing the dissolution rate. A constant temperature is critical as solubility is temperature-dependent.

-

Action: Place the sealed container in a constant-temperature bath or incubator equipped with an orbital shaker. Agitate the mixture for a prolonged period, typically 24-48 hours, to ensure equilibrium is reached.[10]

-

-

Phase Separation:

-

Rationale: The concentration measurement must be performed only on the saturated liquid phase (supernatant). Any suspended solid particles will falsely inflate the measured concentration.

-

Action: Remove the container from the shaker and let it stand in the temperature bath to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Alternatively, centrifuge the sample at a constant temperature and draw from the supernatant.

-

-

Concentration Analysis (UV-Vis Spectroscopy):

-

Rationale: UV-Vis spectroscopy is a rapid and reliable method for determining the concentration of absorbing species like Cr(acac)₃, based on the Beer-Lambert Law (A = εbc).[11] A calibration curve is essential for converting absorbance measurements into concentration.

-

Action:

-

Calibration: Prepare a series of standard solutions of Cr(acac)₃ of known concentrations in the same solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a linear calibration curve.

-

Sample Measurement: Dilute the filtered saturated solution with a known volume of solvent to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the concentration of the original saturated solution, which is the solubility.

-

-

Chapter 5: The Role of Solubility in Key Applications

The practical utility of Cr(acac)₃ is enabled by its specific solubility characteristics.

-

NMR Spectroscopy: The primary use of Cr(acac)₃ in NMR is as a paramagnetic relaxation agent to reduce the T1 relaxation times of nuclei, particularly for quantitative ¹³C NMR.[3] This application requires the complex to be soluble in the same non-polar deuterated solvents (e.g., CDCl₃, C₆D₆) used for the analyte, making its high solubility in these media a critical prerequisite.[2]

-

Catalysis and Organic Synthesis: As a homogeneous catalyst, Cr(acac)₃ must be soluble in the organic reaction medium to ensure that the catalytic sites are accessible to the reactants.[1] Its solubility in solvents like toluene and alcohols allows it to be used in various polymerization and oxidation reactions.[8]

-

Materials Science (CVD & Sol-Gel): In CVD and sol-gel processes, Cr(acac)₃ serves as a molecular precursor for depositing chromium oxide or other chromium-containing thin films. It must be sufficiently soluble in an appropriate organic solvent to be vaporized or delivered effectively to the substrate surface.

-

Energy Storage: The development of non-aqueous redox flow batteries has created a demand for redox-active species with high solubility in polar aprotic organic solvents to maximize energy density. While the parent Cr(acac)₃ has moderate solubility in acetonitrile (0.40 M), research has focused on functionalizing the ligands to achieve much higher solubilities (up to 1.8 M), demonstrating a direct link between solubility engineering and battery performance.[1][7]

Conclusion

This compound is a non-polar coordination complex with high solubility in aromatic and other non-polar organic solvents, moderate solubility in alcohols and ketones, and poor solubility in water. This profile is a direct consequence of its neutral, symmetric, and hydrocarbon-like molecular structure. A thorough understanding of these solubility characteristics, supported by reliable quantitative data and standardized measurement protocols like the isothermal shake-flask method, is fundamental for its effective application in research and industry. By leveraging this knowledge, scientists and engineers can optimize processes, enable new technologies, and harness the full potential of this versatile chromium complex.

References

-

Ali, A., et al. (2017). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. Journal of Natural Sciences Research, 7(19). Retrieved January 8, 2026, from [Link]

-

Pilipenko, A. T., et al. (1988). Investigation of this compound as a calibration reference material for atomic absorption spectroscopy. Journal of Analytical Chemistry of the USSR, 43, 110-113. (Link unavailable, data referenced from abstract). Retrieved January 8, 2026, from [Link]

-

Wikipedia contributors. (2023). Metal acetylacetonates. Wikipedia. Retrieved January 8, 2026, from [Link]

-

Yamamoto, M. (1985). Solubility of Tris(acetylacetonato)chromium(III) in Aqueous Alcohol Mixtures. Bulletin of the Chemical Society of Japan, 58(5), 1505-1508. Retrieved January 8, 2026, from [Link]

-

Abraham, M. H., et al. (2018). Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. Journal of Solution Chemistry, 47, 134-144. (Link unavailable, data referenced from abstract). Retrieved January 8, 2026, from [Link]

-

Suttil, J. A., et al. (2013). Metal Acetylacetonate Complexes for High Energy Density Non-Aqueous Redox Flow Batteries. Journal of Materials Chemistry A, 1(36), 10846-10851. Retrieved January 8, 2026, from [Link]

-

Wikipedia contributors. (2023). This compound. Wikipedia. Retrieved January 8, 2026, from [Link]

-

Grokipedia. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

Nakao, Y. (2021). Oxidative Dissolution of Metals in Organic Solvents. Chemical Reviews, 121(11), 6272-6330. Retrieved January 8, 2026, from [Link]

-

Vostrikova, L. A., et al. (2014). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Kinetics and Catalysis, 55, 347–354. Retrieved January 8, 2026, from [Link]

-

Haruki, M., et al. (2018). A methodology to predict the solubility of metal acetylacetonate precursors in supercritical CO2 using the perturbed-chain statistical associating fluid theory equation of state. The Journal of Supercritical Fluids, 133, 11-18. Retrieved January 8, 2026, from [Link]

-

Trotochaud, L., et al. (2019). Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. Journal of The Electrochemical Society, 166(12), H560-H568. Retrieved January 8, 2026, from [Link]

-

chemeurope.com. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

Fedorov, V. A., et al. (2007). Solubility of chromium(III) tris-acetylacetonate [Cr(C5H7O2)3] in different media. Russian Journal of Inorganic Chemistry, 52(1), 125-128. Retrieved January 8, 2026, from [Link]

-

Kunnus, K., et al. (2018). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. The Journal of Physical Chemistry B, 122(26), 6763–6773. Retrieved January 8, 2026, from [Link]

-

Baka, E., et al. (2008). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13. Retrieved January 8, 2026, from [Link]

-

VanGelder, L. E., et al. (2016). Spectroelectrochemistry of Vanadium Acetylacetonate and Chromium Acetylacetonate for Symmetric Nonaqueous Flow Batteries. Journal of The Electrochemical Society, 163(7), A1243-A1248. Retrieved January 8, 2026, from [Link]

-

B-Cure. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved January 8, 2026, from [Link]

-

Reddit user discussion. (2023). Cr(acac)3 UV-VIS spectrum d-d band. r/chemhelp. Retrieved January 8, 2026, from [Link]

-

Avdeef, A. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 6(1), E88-E93. Retrieved January 8, 2026, from [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 173-177. Retrieved January 8, 2026, from [Link]

-

Michailidis, M., et al. (2012). Reaction of Chromium(III) with 3,4-Dihydroxybenzoic Acid: Kinetics and Mechanism in Weak Acidic Aqueous Solutions. International Journal of Chemical Kinetics, 44(10), 657-667. Retrieved January 8, 2026, from [Link]

-

Almahseri, Q. I. (2024). Synthesis and characterization of [Cr(acac)3] and [Cr(Br-acac)3]. Scribd. Retrieved January 8, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. iiste.org [iiste.org]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]

Cr(acac)3 coordination chemistry and geometry

An In-Depth Technical Guide to the Coordination Chemistry and Geometry of Tris(acetylacetonato)chromium(III)

Introduction

Tris(acetylacetonato)chromium(III), with the formula Cr(C₅H₇O₂)₃ or Cr(acac)₃, is a coordination complex of significant interest in inorganic chemistry, materials science, and catalysis.[1][2][3] This air-stable, deeply colored crystalline solid serves as a quintessential example of an octahedral metal chelate complex.[2][3] Its well-defined structure, paramagnetic nature, and kinetic inertness make it an ideal subject for studying fundamental principles of coordination chemistry, including ligand field theory, stereochemistry, and reactivity.[1][4]

The core of the complex features a central chromium(III) ion coordinated by three bidentate acetylacetonate (acac) ligands.[2][5] The acac ligand is formed by the deprotonation of acetylacetone (2,4-pentanedione), a β-diketone.[5] This deprotonation creates a resonance-stabilized anion that coordinates to the metal center through its two oxygen atoms, forming a stable six-membered chelate ring.[5][6] This guide provides a comprehensive overview for researchers and scientists, detailing the synthesis, molecular and electronic structure, reactivity, and diverse applications of Cr(acac)₃.

Synthesis and Molecular Structure

Synthesis of Cr(acac)₃

The synthesis of Cr(acac)₃ is a classic inorganic preparation that demonstrates the principles of ligand exchange and chelation. The most common method involves the reaction of a chromium(III) salt, typically chromium(III) chloride hexahydrate (CrCl₃·6H₂O), with acetylacetone (Hacac) in the presence of a base.[2] The base is crucial as it facilitates the deprotonation of the weakly acidic acetylacetone to form the acetylacetonate anion (acac⁻), which then displaces the water or chloride ligands from the chromium coordination sphere.[5]

Urea is often used as the base.[2][5] When heated in an aqueous solution, urea slowly hydrolyzes to produce ammonia and carbon dioxide. The in situ generation of ammonia provides a gentle and controlled increase in pH, promoting the formation of the desired complex without precipitating chromium(III) hydroxide.[5]

(NH₂)₂CO + H₂O → 2NH₃ + CO₂ NH₃ + H₂O ⇌ NH₄⁺ + OH⁻ CrCl₃ + 3Hacac + 3NH₃ → Cr(acac)₃ + 3NH₄Cl[1]

The final product, Cr(acac)₃, is a hydrophobic, purplish-maroon crystalline solid that is soluble in nonpolar organic solvents like toluene and chloroform but has limited solubility in water.[2][5]

Experimental Protocol: Synthesis via Urea Hydrolysis

This protocol is adapted from established laboratory procedures.[5]

-

Reagent Preparation : In a 250 mL Erlenmeyer flask, dissolve 5.3 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 100 mL of distilled water.

-

Addition of Reagents : To the solution, add 20 g of urea and 12 mL of acetylacetone (Hacac).

-

Reaction : Place a magnetic stir bar in the flask and heat the mixture on a stirring hot plate within a water bath. Heat the mixture for approximately 2 hours. As the urea hydrolyzes and the solution becomes basic, deep maroon crystals of Cr(acac)₃ will begin to form.[5][7]

-

Isolation : Cool the reaction flask to room temperature and then further cool it in an ice bath to maximize crystallization.

-

Filtration and Washing : Collect the crystalline product by suction filtration. Wash the crystals with several small portions of distilled water to remove unreacted starting materials and byproducts like ammonium chloride.

-

Drying : Air-dry the product on the filter paper. The typical melting point of the purified product is in the range of 210-216 °C.[2][3]

Molecular Geometry and Stereochemistry

The three bidentate acetylacetonate ligands coordinate to the central Cr(III) ion to form an octahedral geometry.[2][5] X-ray crystallography has confirmed this structure, revealing a CrO₆ core.[3][8] The complex possesses an idealized D₃ symmetry, which lacks a center of inversion or a mirror plane.[1] This absence of improper rotation axes makes the molecule chiral.

The "propeller-like" arrangement of the three non-planar chelate rings results in two non-superimposable mirror images, known as enantiomers. These are designated using the stereochemical descriptors delta (Δ) and lambda (Λ). The kinetic inertness of the Cr(III) center allows for the resolution of these enantiomers, for instance, by forming diastereomeric adducts with a chiral resolving agent like dibenzoyltartrate.[1]

Caption: Octahedral coordination of Cr(III) by three acac ligands.

Crystallographic Data

Single-crystal X-ray diffraction studies provide precise structural parameters for Cr(acac)₃. The data confirms the pseudo-octahedral environment around the chromium center.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3][8] |

| a₀ | 14.031 Å | [8] |

| b₀ | 7.551 Å | [8] |

| c₀ | 16.379 Å | [8] |

| β | 99.06° | [8] |

| Average Cr-O Distance | 1.93 - 1.95 Å | [1][9] |

Electronic Structure and Spectroscopy

A Ligand Field Theory Perspective

The electronic properties of Cr(acac)₃ are well-described by Ligand Field Theory (LFT). The central chromium atom is in the +3 oxidation state, giving it a d³ electron configuration.[10] In the octahedral ligand field created by the six oxygen donor atoms, the five degenerate d-orbitals of the free Cr(III) ion split into two sets of different energies: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²).[11][12]